molecular formula C6H3N3O2S B1293627 4-Nitro-2,1,3-benzothiadiazole CAS No. 6583-06-8

4-Nitro-2,1,3-benzothiadiazole

Cat. No.: B1293627
CAS No.: 6583-06-8
M. Wt: 181.17 g/mol
InChI Key: IWQKAMJGVIHECB-UHFFFAOYSA-N
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Description

4-Nitrobenzo[c][1,2,5]thiadiazole is a heterocyclic aromatic compound characterized by a fused ring system containing nitrogen, sulfur, and oxygen atoms.

Biochemical Analysis

Biochemical Properties

4-Nitro-2,1,3-benzothiadiazole plays a significant role in biochemical reactions, particularly as an electron acceptor in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the nitro group of this compound undergoing reduction, which can lead to the formation of reactive intermediates that can further interact with cellular components.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK pathway . This compound can also affect gene expression by modulating the activity of transcription factors that respond to oxidative stress. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate and potentially exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in cellular function. At higher doses, this compound can cause significant toxicity, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before noticeable adverse effects occur. Toxicological studies have highlighted the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its reduction and subsequent reactions. The compound is metabolized by enzymes such as cytochrome P450, which catalyze the reduction of the nitro group to form reactive intermediates . These intermediates can further react with cellular nucleophiles, leading to the formation of adducts and other products. The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can be taken up by cells via organic anion transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations often found in metabolically active organs such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles can be mediated by post-translational modifications or interactions with targeting signals. For instance, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of 4-nitrobenzo[c][1,2,5]thiadiazole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrobenzo[c][1,2,5]thiadiazole has been explored for its applications in several scientific fields:

Comparison with Similar Compounds

    Benzo[c][1,2,5]thiadiazole: The parent compound without the nitro group.

    4-Aminobenzo[c][1,2,5]thiadiazole: The reduced form of 4-nitrobenzo[c][1,2,5]thiadiazole.

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Derivatives with aryl groups at positions 4 and 7.

Uniqueness: 4-Nitrobenzo[c][1,2,5]thiadiazole is unique due to its nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring strong electron-accepting characteristics, such as in organic electronics and as a precursor for further functionalization .

Properties

IUPAC Name

4-nitro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQKAMJGVIHECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216019
Record name 4-Nitro-1,2,3-benzothiadiazole
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Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6583-06-8
Record name 4-Nitro-2,1,3-benzothiadiazole
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Record name 4-Nitro-1,2,3-benzothiadiazole
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Record name 6583-06-8
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Record name 4-Nitro-1,2,3-benzothiadiazole
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Record name 4-nitro-1,2,3-benzothiadiazole
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Record name 4-Nitrobenzo[c][1,2,5]thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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